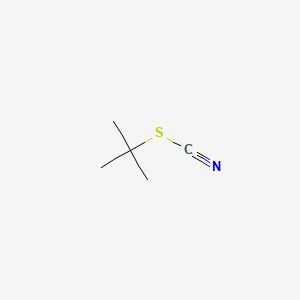

Tert-butyl thiocyanate

CAS No.: 37985-18-5

Cat. No.: VC19630533

Molecular Formula: C5H9NS

Molecular Weight: 115.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37985-18-5 |

|---|---|

| Molecular Formula | C5H9NS |

| Molecular Weight | 115.20 g/mol |

| IUPAC Name | tert-butyl thiocyanate |

| Standard InChI | InChI=1S/C5H9NS/c1-5(2,3)7-4-6/h1-3H3 |

| Standard InChI Key | ABIKNLOWSFHUPA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC#N |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

The IUPAC name for tert-butyl thiocyanate is tert-butyl thiocyanate, and its canonical SMILES representation is \text{CC(C)(C)SC#N} . The compound’s three-dimensional conformation reveals a tetrahedral geometry around the sulfur atom, with the thiocyanate group adopting a linear arrangement () . Spectroscopic data, including and NMR, would typically show distinct signals for the tert-butyl methyl groups (δ ~1.3 ppm for protons) and the thiocyanate carbon (δ ~110–120 ppm).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 115.20 g/mol | |

| IUPAC Name | tert-butyl thiocyanate | |

| SMILES | \text{CC(C)(C)SC#N} | |

| CAS Registry Number | 37985-18-5 |

Synthesis and Isolation Strategies

Conventional Synthetic Routes

The synthesis of tert-butyl thiocyanate typically involves the nucleophilic substitution of tert-butyl halides (, where ) with thiocyanate ions () in polar aprotic solvents. For example, reacting tert-butyl chloride with potassium thiocyanate () in dimethylformamide (DMF) at 60–80°C yields tert-butyl thiocyanate after purification by fractional distillation.

Isomerization and Catalytic Pathways

A critical challenge in thiocyanate synthesis is the competition between thiocyanate () and isothiocyanate () isomers. As demonstrated in a 2020 patent, the reaction of ammonium thiocyanate () with tert-butyl alcohol in the presence of hydrochloric acid produces a mixture of tert-butyl thiocyanate and tert-butyl isothiocyanate . The ratio of these isomers depends on reaction conditions:

-

At 45–50°C, the initial product contains ~58% thiocyanate and ~42% isothiocyanate .

-

Introducing dry hydrogen chloride gas () as a catalyst under vacuum (0.08–0.09 MPa) facilitates isomerization, increasing isothiocyanate content to >98% .

This catalytic process highlights tert-butyl thiocyanate’s role as an intermediate in isothiocyanate production, though isolation of the thiocyanate form requires precise control of reaction time and temperature.

Applications in Organic and Pharmaceutical Chemistry

Role in Heterocyclic Synthesis

Thiocyanates are pivotal in constructing sulfur-containing heterocycles. For instance, tert-butyl thiocyanate can undergo [2+3] cycloaddition with nitriles to form thiazole derivatives, which are pharmacologically active scaffolds. A 2024 study noted that phenylthiazoles with tert-butyl substituents exhibit enhanced metabolic stability and antibacterial efficacy against Staphylococcus aureus (MIC = 2 μg/mL).

Agrochemical Intermediates

The compound’s utility extends to agrochemicals. In the synthesis of buprofezin—a widely used insecticide—tert-butyl isothiocyanate (derived from tert-butyl thiocyanate) reacts with isopropylamine to form -tert-butyl--isopropylthiourea, a key intermediate . This underscores the industrial relevance of thiocyanate-to-isothiocyanate transformations.

Research Gaps and Future Directions

Despite its synthetic value, tert-butyl thiocyanate remains understudied compared to its isothiocyanate counterpart. Key research priorities include:

-

Catalytic Asymmetric Reactions: Exploring chiral catalysts to enantioselectively functionalize the thiocyanate group.

-

Biological Activity Screening: Evaluating its potential as an antimicrobial or anticancer agent, leveraging the tert-butyl group’s steric effects.

-

Green Synthesis Methods: Developing solvent-free or microwave-assisted routes to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume